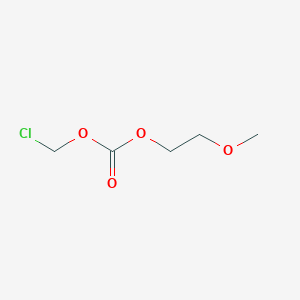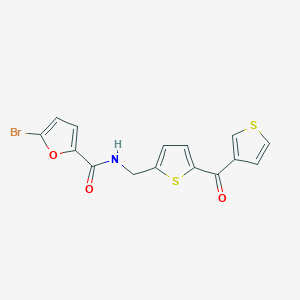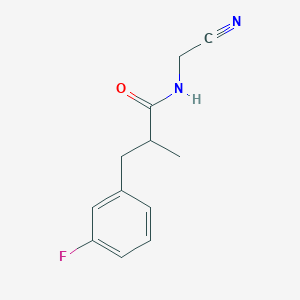![molecular formula C20H15ClN2O3 B2697362 [4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate CAS No. 878106-60-6](/img/structure/B2697362.png)
[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate is a chemical compound known for its distinctive structure, which comprises a phenylcarbamoyl group, a chloropyridine ring, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate involves several key steps. A common method includes the reaction between [4-(Phenylcarbamoyl)phenyl]methanol and 6-chloropyridine-3-carboxylic acid under esterification conditions. The reaction typically requires a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate ester formation. The mixture is refluxed in an appropriate solvent, such as toluene or dichloromethane, to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and process optimization techniques ensures consistent product quality and cost-effectiveness. Key parameters, such as reaction temperature, pressure, and solvent composition, are carefully controlled to achieve high efficiency and scalability.
化学反应分析
Types of Reactions
[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate undergoes a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: : Substitution reactions often occur at the phenylcarbamoyl or chloropyridine moieties, leading to a range of substituted derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), often used under acidic conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under controlled conditions to achieve selective reductions.
Substitution: : Various nucleophiles, such as amines or thiols, can be introduced under mild heating and in the presence of base catalysts like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions result in a diverse array of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, [4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate serves as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutics.
Medicine
In the medical field, researchers explore the use of this compound in developing drugs for treating diseases. Its ability to modulate biological pathways and targets is of particular interest in the treatment of cancer, infectious diseases, and neurological disorders.
Industry
Industrially, the compound finds applications in producing specialty chemicals, polymers, and agrochemicals. Its versatility and reactivity enable its use in creating high-performance materials and active ingredients for various products.
作用机制
The mechanism by which [4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate exerts its effects involves binding to specific molecular targets and modulating biological pathways. The phenylcarbamoyl and chloropyridine moieties interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, in pharmacological contexts, the compound may inhibit enzyme activity or alter signal transduction pathways, resulting in therapeutic effects.
相似化合物的比较
Comparison with Other Compounds
When compared to similar compounds, [4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate stands out due to its unique combination of functional groups and chemical reactivity. While other compounds may share some structural features, the specific arrangement of phenylcarbamoyl, methyl, and chloropyridine groups confers distinct properties.
Similar Compounds
[4-(Carbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate
[4-(Phenylcarbamoyl)phenyl]methyl 6-bromopyridine-3-carboxylate
[4-(Phenylcarbamoyl)phenyl]ethyl 6-chloropyridine-3-carboxylate
属性
IUPAC Name |
[4-(phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-18-11-10-16(12-22-18)20(25)26-13-14-6-8-15(9-7-14)19(24)23-17-4-2-1-3-5-17/h1-12H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOIFJUCEHHSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide](/img/structure/B2697280.png)
![N-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)prop-2-enamide](/img/structure/B2697282.png)
![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2697283.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2697284.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697285.png)

![N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2697290.png)
![2-(4-(benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2697291.png)


![(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid](/img/structure/B2697295.png)


